molecular formula C15H14O B8119677 Obtusastyrene CAS No. 21148-30-1

Obtusastyrene

Cat. No. B8119677
CAS RN: 21148-30-1
M. Wt: 210.27 g/mol
InChI Key: YNPGXIGIEYOFEX-QPJJXVBHSA-N
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Description

4-[(2E)-3-phenylprop-2-en-1-yl]phenol is a natural product found in Dalbergia retusa with data available.

Scientific Research Applications

  • Insect Reproductive Physiology : Obtusastyrene derivatives impact reproduction in insects, affecting sex attractancy, development, and juvenile hormone functions (Chang et al., 1994).

  • Marine Biology : It may inhibit shell formation in wood-boring bivalve larvae settling on rosewood (Waite, 1976).

  • Genotoxicity : Styrene, related to obtusastyrene, is metabolized to styrene 7,8-oxide, which can form DNA adducts and shows mutagenic/clastogenic effects in vitro (Moore et al., 2019).

  • Synthesis and Chemical Applications : The direct synthesis of obtusastyrene and obtustyrene via regioselective [Pd]-catalyzed para-allylation is significant in organic chemistry (Chinnabattigalla et al., 2021).

  • Antimicrobial Activity : Obtusastyrene exhibits effective antimicrobial properties against gram-positive bacteria, yeasts, and molds (Jurd et al., 1971); it is rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at specific concentrations (King et al., 1972).

  • Material Science : Its integration into styrene-based polymers influences physical network structures and mechanical properties, relevant in developing advanced materials (Zhang et al., 2016).

  • Natural Product Research : Obtusastyrene and obtustyrene, isolated from Dalbergia retusa, are structurally determined for their relevance in natural product chemistry (Gregson et al., 1978).

properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPGXIGIEYOFEX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obtusastyrene

CAS RN

24126-82-7, 21148-30-1
Record name Obtusastyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusastyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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